tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate
Overview
Description
tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a carbamate linkage, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(4-methoxyphenyl)-2-oxoethylamine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating agents and catalysts are used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethylcarbamate.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .
Biology and Medicine: This compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs that require selective protection and deprotection of functional groups. It is also used in the study of enzyme mechanisms and protein modifications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. The carbamate linkage can be cleaved under acidic or basic conditions, allowing for the selective deprotection of the amine .
Molecular Targets and Pathways: The primary molecular target of this compound is the amine functional group. It interacts with various enzymes and proteins, facilitating the study of biochemical pathways and the development of enzyme inhibitors .
Comparison with Similar Compounds
- tert-butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate
- tert-butyl N-[2-(4-methoxyphenyl)-2-hydroxyethyl]carbamate
- tert-butyl N-[2-(4-methoxyphenyl)-2-aminomethyl]carbamate
Uniqueness: tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLXFYNPWKUEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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